![molecular formula C23H23FN2O2 B2952688 1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea CAS No. 1396797-99-1](/img/structure/B2952688.png)
1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a urea derivative, which includes a biphenyl group and a fluorobenzyl group. Urea, also known as carbamide, is a naturally occurring molecule produced by protein metabolism . The biphenyl group is a type of aromatic hydrocarbon with two connected phenyl rings . The fluorobenzyl group is a benzyl group substituted with a fluorine atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the biphenyl group, the introduction of the hydroxypropyl group, and the attachment of the fluorobenzyl group. The urea component could potentially be synthesized from a nonbiological starting material, similar to the Wöhler synthesis .Chemical Reactions Analysis
Again, without specific data, it’s challenging to provide an analysis of the chemical reactions involving this compound. Urea itself can participate in a variety of reactions, including decomposition into ammonia and carbon dioxide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Urea has a high solubility in water and decomposes at high temperatures .科学的研究の応用
Antimalarial Drug Development
1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea: and its derivatives have shown promise in the development of new antimalarial agents. These compounds target the transmission stages of the malaria parasite, Plasmodium falciparum , and have been found to be effective against late-stage gametocytes. The introduction of the biphenyl moiety and fluorobenzyl group may enhance the drug’s ability to inhibit key enzymes involved in the parasite’s life cycle, potentially leading to transmission-blocking properties .
Pharmacological Research
In pharmacology, the compound’s structural features, such as the fluorobenzyl group, are of interest due to their potential pharmacokinetic properties. Fluorinated compounds often exhibit increased metabolic stability, membrane permeability, and bioavailability. Research into this compound could provide insights into the design of new drugs with improved efficacy and reduced side effects .
Biochemical Studies
The biochemical applications of this compound may involve studying its interaction with various enzymes and receptors. Due to its structural complexity, it could serve as a lead compound for the discovery of new biochemical pathways or the modulation of existing ones, which could be crucial for understanding disease mechanisms or developing therapeutic strategies .
Medicinal Chemistry
In medicinal chemistry, the compound’s fluorine atom can significantly affect the molecule’s reactivity and binding affinity to biological targets. This can lead to the discovery of novel treatments for diseases by optimizing the compound’s medicinal properties, such as selectivity and potency .
Environmental Science
The environmental impact of pharmaceuticals, including compounds like 1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea , is an emerging field of study. Research could focus on its biodegradability, potential bioaccumulation, and the effects on aquatic life, contributing to the development of more sustainable pharmaceutical practices .
Analytical Methods
This compound could be used as a standard or reagent in analytical methods, such as chemiluminescence assays, to detect various substances. Its unique chemical structure might interact with specific analytes or enhance the sensitivity of detection methods, which is valuable in fields like food safety, forensic science, and quality control .
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[2-hydroxy-2-(4-phenylphenyl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O2/c1-23(28,16-26-22(27)25-15-17-7-13-21(24)14-8-17)20-11-9-19(10-12-20)18-5-3-2-4-6-18/h2-14,28H,15-16H2,1H3,(H2,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCMUBJBTHWLAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=C(C=C1)F)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-Chlorophenoxy)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one](/img/structure/B2952605.png)
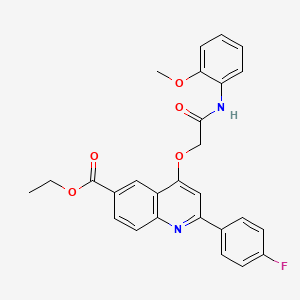
![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methoxyacetamide](/img/structure/B2952607.png)
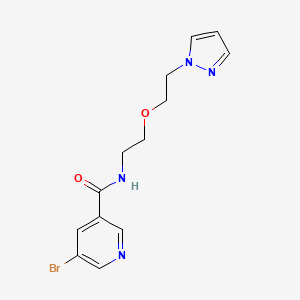
![methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2952611.png)
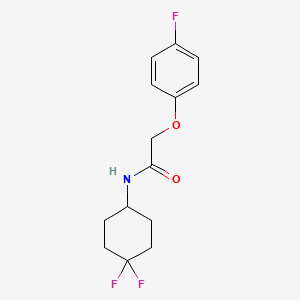
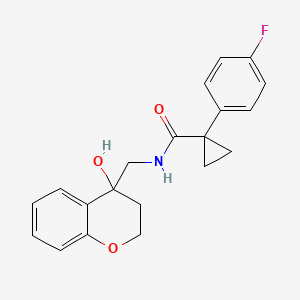
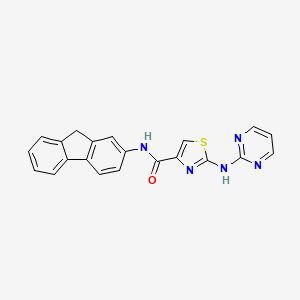

![N-((5-phenylisoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2952623.png)
![6-{4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B2952624.png)

![1-{1-(3,5-dichlorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrol-3-yl}-2,2,2-trifluoro-1-ethanone](/img/structure/B2952626.png)
![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-phenylacetamide](/img/structure/B2952628.png)